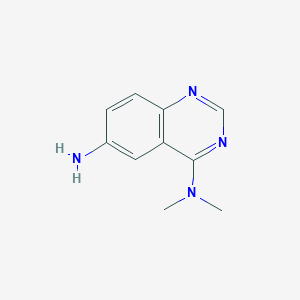
4-N,4-N-dimethylquinazoline-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-dimethylquinazoline-4,6-diamine is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dimethylquinazoline-4,6-diamine typically involves the reaction of anthranilic acid with dimethylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-dimethylquinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
4-N,4-N-dimethylquinazoline-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as a fluorescent probe in biological systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-N,4-N-dimethylquinazoline-4,6-diamine involves its interaction with specific molecular targets. For instance, as an inhibitor of mitochondrial complex I, it binds to the quinone substrate binding site, reducing mitochondrial respiration and eliciting the release of reactive oxygen species . This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine: Known for its potent inhibition of mitochondrial complex I.
Quinazoline-2,4,6-triamine: Evaluated for its cytotoxic effects in cancer cell lines.
Uniqueness
4-N,4-N-dimethylquinazoline-4,6-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its potential as a fluorescent probe and inhibitor of mitochondrial complex I highlights its versatility and significance in scientific research.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-N,4-N-dimethylquinazoline-4,6-diamine |
InChI |
InChI=1S/C10H12N4/c1-14(2)10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,11H2,1-2H3 |
InChI Key |
LOVDSJRDEBFWJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















